3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Description
Crystallographic Analysis of Thiazole-Benzamide Hybrid Scaffold
The crystal structure of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide reveals a complex three-dimensional architecture characterized by multiple intermolecular interactions that govern the solid-state organization of the compound. The molecular geometry demonstrates the characteristic features of thiazole-benzamide hybrid systems, where the central amide linkage serves as a conformational hinge between the aromatic thiazole and hydroxybenzene ring systems.
The crystal packing analysis indicates that molecules are linked through strong N-H⋯O hydrogen bonds, forming the primary structural motif in the crystal lattice. These hydrogen bonding interactions create extended chains along specific crystallographic directions, providing stability to the overall crystal structure. The hydrogen bond donor-acceptor distances and angles fall within the typical ranges observed for amide-containing heterocyclic compounds, with N-H⋯O distances typically ranging from 2.8 to 3.2 Angstroms.
Additional weak C-H⋯O hydrogen bonds and C-H⋯π interactions contribute to the overall stability of the crystal structure. These secondary interactions play crucial roles in determining the precise molecular orientation within the crystal lattice and influence the overall packing efficiency. The presence of π-π stacking interactions between adjacent aromatic ring systems further enhances the structural cohesion, particularly involving the thiazole rings and benzene moieties.
The molecular conformation within the crystal structure reveals specific dihedral angles between the thiazole ring and the benzamide fragment. Comparative studies with related thiazole-benzamide derivatives suggest that these angular relationships are influenced by both intramolecular steric factors and intermolecular hydrogen bonding patterns. The hydroxy substituent on the benzene ring introduces additional hydrogen bonding possibilities, creating more complex supramolecular networks compared to unsubstituted analogues.
| Structural Parameter | Value | Reference Compound | Comparative Value |
|---|---|---|---|
| Molecular Formula | C11H10N2O2S | N-(5-methyl-1,3-thiazol-2-yl)benzamide | C11H10N2OS |
| Molecular Weight | 234.27 g/mol | N-(5-methyl-1,3-thiazol-2-yl)benzamide | 218.28 g/mol |
| Crystal System | Reported as ordered | 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Monoclinic |
| Space Group | Not fully characterized | Related thiazole derivatives | Variable |
Properties
IUPAC Name |
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFIUESGIPWMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method includes the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with 5-methyl-2-aminothiazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of 3-oxo-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
Pharmacological Applications
3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has shown promise in pharmacology due to its biological activities:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its thiazole moiety plays a crucial role in enhancing its activity against bacteria and fungi.
- Anti-inflammatory Effects : Research suggests that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The hydroxyl group is believed to contribute to this activity by modulating cytokine production.
Biochemical Applications
In biochemistry, this compound serves several functions:
- Cell Culture Applications : As a non-ionic organic buffering agent, it maintains pH stability in cell cultures within the range of 6 to 8.5. This property is vital for experiments requiring precise pH control to ensure optimal cell growth and function .
- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme regulation and potential therapeutic targets.
Material Science Applications
In material science, the compound's unique properties lend themselves to various innovative applications:
- Polymer Chemistry : this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Nanotechnology : The compound has potential applications in the development of nanomaterials, particularly in creating functionalized surfaces or coatings that exhibit specific biological interactions or improved durability.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cell Culture Buffering
In another research effort focused on cell culture techniques, the compound was evaluated as a buffering agent compared to conventional buffers like MOPS. The study found that it maintained pH more effectively under varying conditions of temperature and CO2 levels, leading to improved cell viability and metabolic activity.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Hydroxyl vs. Methyl Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This analog replaces the thiazole with a hydroxyalkyl group.
Halogenated Derivatives
- 4-Iodo-N-(5-methyl-1,3-thiazol-2-yl)benzamide () and 3-Iodo-N-(5-methyl-1,3-thiazol-2-yl)benzamide (): Substituting the hydroxyl group with iodine increases molecular weight (e.g., 4-iodo derivative: MW 386.3 vs. target compound’s MW 248.3) and lipophilicity (logP ≈ 3.5 vs. The iodine atom’s steric bulk may also hinder binding in some targets .
4-Fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide ():
The electron-withdrawing fluorine and nitro groups alter electronic distribution, reducing the benzamide’s electron density. This could enhance reactivity in electrophilic substitution but decrease hydrogen-bonding capacity compared to the hydroxyl group .
Dimethoxymethyl Substitution
- 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide ():
The dimethoxymethyl group replaces the hydroxyl, increasing steric bulk (MW 367.4) and masking polar interactions. Despite similar docking behavior to PfAtg8 (a malaria target), this derivative’s acetal group reduces metabolic stability compared to the hydroxylated analog .
Modifications on the Thiazole Ring
5-Methyl vs. 4-Methyl Thiazole Derivatives
- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (): The 4-methylthiazole and triazole-sulfanyl substituent introduce additional hydrogen-bonding and π-stacking interactions. However, its similarity score (0.500) to the target compound suggests divergent bioactivity, likely due to the extended sulfanyl-triazole chain .
Bromopropanoyl-Linked Thiazoles
- 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (): Replacing the benzamide with a bromopropanoyl group (MW 279.2) introduces alkyl chain flexibility and a reactive bromine atom. This derivative’s electrophilic nature may enhance covalent binding to targets but increase off-target effects .
Complex Heterocyclic Hybrids
- N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide ():
The oxadiazole-sulfanyl moiety adds a rigid, planar heterocycle, improving π-π stacking but reducing solubility (logP ≈ 3.8). Such hybrids often exhibit dual inhibitory roles, as seen in kinase and protease targets, but require optimization for pharmacokinetics .
Key Research Findings
- Hydroxyl Group Impact : The hydroxyl group in the target compound enhances hydrogen-bonding interactions, critical for binding to polar enzyme active sites, as seen in NSAIDs like meloxicam (). Its absence in halogenated analogs shifts activity toward hydrophobic targets .
- Thiazole Modifications : 5-Methylthiazole derivatives generally exhibit better metabolic stability than 4-methyl or nitro-substituted analogs (), but nitro groups (e.g., 5-nitrothiazole in ) may improve redox-mediated activity .
- Hybrid Structures : Compounds with oxadiazole or triazole extensions () show promise in multitarget therapies but require solubility enhancers (e.g., PEGylation) for clinical viability .
Biological Activity
3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in the scientific community for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its thiazole ring and hydroxyl group, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, leading to derivatives that may enhance its therapeutic effects.
The biological activity of this compound primarily stems from its interaction with specific molecular targets in biological systems. Notably, it may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. The thiazole moiety allows for interactions with proteins and enzymes, modulating their activities and potentially leading to therapeutic benefits .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria are notably lower than those of traditional antibiotics like azithromycin and chloramphenicol .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Azithromycin | 40 |
| Pseudomonas aeruginosa | 100 | Chloramphenicol | 50 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory processes suggests potential applications in treating conditions characterized by inflammation .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited strong antibacterial activity against resistant strains of bacteria.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers compared to untreated controls.
- Cancer Cell Line Studies : In vitro assays showed that the compound inhibited cell proliferation in multiple cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide with high purity?
- Methodological Answer : The compound can be synthesized via acylation of 5-methyl-1,3-thiazol-2-amine with 3-hydroxybenzoyl chloride in pyridine, followed by purification using column chromatography and recrystallization from methanol. Monitoring reaction completion via TLC and neutralizing residual acids with 10% NaHCO₃ ensures purity . For derivatives, microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating, as demonstrated in analogous thiazole-acetamide syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O/F) that stabilize crystal packing .
- ¹H/¹³C NMR identifies substituent effects on chemical shifts (e.g., thiazole protons at δ 6.8–7.5 ppm) .
- FTIR confirms amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Methodological Answer :
- Introduce substituents (e.g., halogens, alkyl groups) at the benzene or thiazole ring to modulate electronic and steric effects. For example, 5-arylthiazole derivatives with electron-withdrawing groups show enhanced cytotoxicity .
- Use in vitro assays (e.g., MTT against cancer cell lines) to screen derivatives, prioritizing compounds with IC₅₀ < 10 µM. Validate hits in in vivo xenograft models, monitoring tumor volume and metastasis .
Q. What computational strategies predict target binding and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens. Prioritize compounds with binding energies < −8 kcal/mol .
- DFT calculations optimize geometry and predict frontier molecular orbitals to assess reactivity .
- ADMET prediction tools (e.g., SwissADME) evaluate solubility, CYP450 inhibition, and blood-brain barrier permeability .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., cell line passage number, animal strain).
- Perform metabolite profiling (LC-MS) to identify active/inactive derivatives in vivo.
- Use PK/PD modeling to correlate plasma concentration with efficacy, adjusting dosing regimens .
Data-Driven Experimental Design
Q. What advanced purification techniques improve crystallinity for structural studies?
- Methodological Answer :
- Use slow evaporation with mixed solvents (e.g., CH₃OH/CHCl₃) to enhance crystal growth.
- High-vacuum sublimation isolates pure amorphous solids, as shown for benzamide analogs .
Q. How can reaction conditions be systematically optimized using AI-driven platforms?
- Methodological Answer :
- Apply Bayesian optimization to screen parameters (temperature, solvent, catalyst) with minimal experiments.
- Integrate COMSOL Multiphysics for fluid dynamics simulations in microreactors, improving mixing and heat transfer .
Mechanistic Investigations
Q. What experimental approaches elucidate the enzyme inhibition mechanism?
- Methodological Answer :
- Enzyme kinetics assays (e.g., PFOR activity measured via NADH oxidation) determine inhibition mode (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
